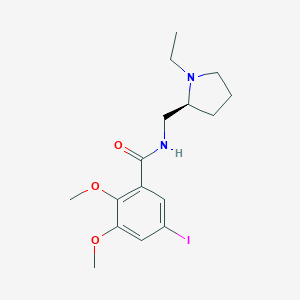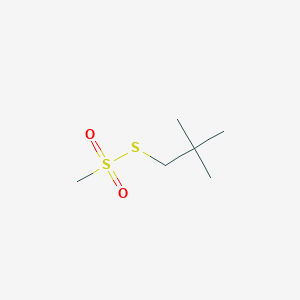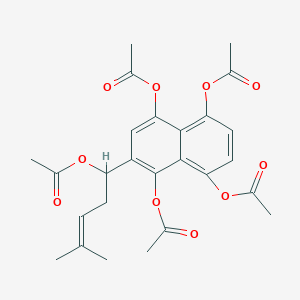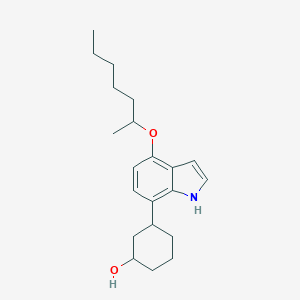
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol
Overview
Description
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a heptyloxy group at the 4-position and a hydroxycyclohexyl group at the 7-position of the indole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Heptyloxy Group: The heptyloxy group can be introduced via an etherification reaction. This involves the reaction of the indole with heptyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the indole with cyclohexanol in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(2-Heptyloxy)-7-(3-oxocyclohexyl)indole.
Reduction: Reformation of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole from the ketone.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex indole derivatives.
Biology: As a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Use as a precursor in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Receptors: Binding to serotonin or dopamine receptors, which are involved in neurotransmission.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channels, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxy)-7-(3-hydroxycyclohexyl)indole: Similar structure but with a methoxy group instead of a heptyloxy group.
4-(2-Heptyloxy)-7-(3-methoxycyclohexyl)indole: Similar structure but with a methoxy group on the cyclohexyl ring instead of a hydroxy group.
4-(2-Heptyloxy)-7-(3-hydroxyphenyl)indole: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole is unique due to the presence of both a heptyloxy group and a hydroxycyclohexyl group on the indole ring. This combination of substituents may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-4-5-7-15(2)24-20-11-10-18(21-19(20)12-13-22-21)16-8-6-9-17(23)14-16/h10-13,15-17,22-23H,3-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCPIUNUQXSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC1=C2C=CNC2=C(C=C1)C3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907973 | |
| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102651-69-4 | |
| Record name | 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102651694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


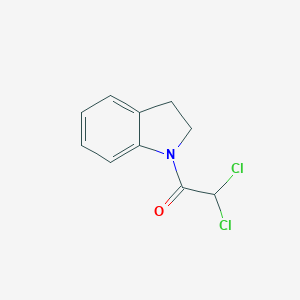
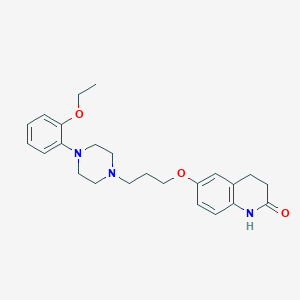
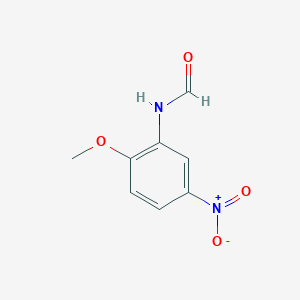
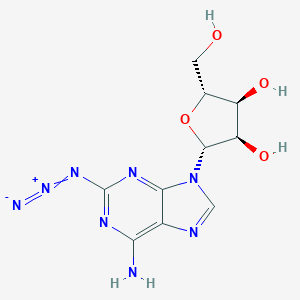

![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)
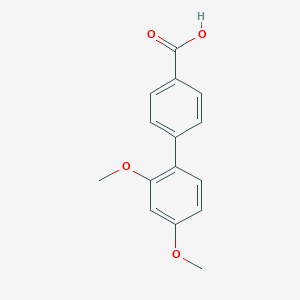
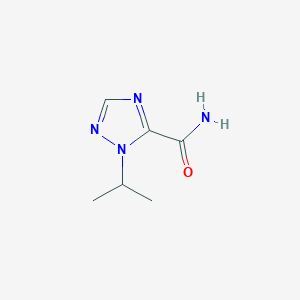
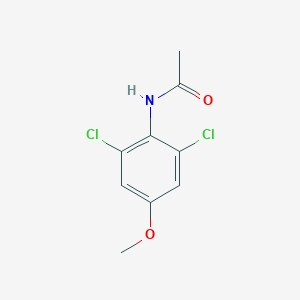

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)
